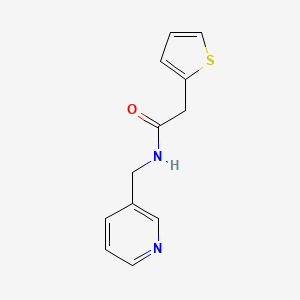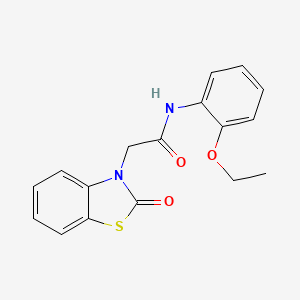![molecular formula C17H20N4O2 B5551729 5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)
5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of 1,2,4-oxadiazole derivatives, including compounds with pyrazole and methoxyethyl groups, are of significant interest in medicinal chemistry due to their diverse biological activities. Such compounds are synthesized through various methods and analyzed for their potential in different applications, excluding drug use and dosage specifics upon request.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions of appropriate precursors. For example, novel oxadiazoles have been synthesized by cyclization of substituted-benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures (Rai et al., 2009). Another method involves the condensation of malon anilic acid hydrazide with substituted phenyl benzeneazo acetyl acetone, using glacial acetic acid as the medium (Pareek et al., 2010).
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using analytical and spectral methods, including IR, 1H NMR, 13C NMR, and X-ray crystallography. The spatial structure of certain compounds has been determined through X-ray diffraction analysis (Jiang et al., 2012), providing insights into their molecular conformations and interactions.
Chemical Reactions and Properties
The chemical reactivity of oxadiazole derivatives includes their participation in various organic reactions, such as lithiation, which has been studied for different heteroaromatic compounds including oxadiazoles (Micetich, 1970). Such reactions can lead to the formation of new compounds with varied functional groups.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined using standard analytical techniques and contribute to the compounds' characterization and potential application development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical properties, have been explored for oxadiazole derivatives. For instance, electrochemical investigations on certain pyrazol-3-ones reveal insights into their reduction mechanisms in different media (Naik et al., 2015). Understanding these properties is vital for developing applications based on these compounds.
Mecanismo De Acción
While the specific mechanism of action for “5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole” is not directly mentioned in the retrieved papers, similar compounds have shown various biological activities. For example, some pyrazole-based compounds have shown antimicrobial potential .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicine or biomimetism studies . Additionally, more research could be done to optimize their synthesis and improve their yield .
Propiedades
IUPAC Name |
5-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-3-(2-methoxyethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-10-13(2)21(19-12)11-14-4-6-15(7-5-14)17-18-16(20-23-17)8-9-22-3/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFWBRXOJULUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C3=NC(=NO3)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)




![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

